Cas no 99065-42-6 (Methyl 1-ethylpiperidine-4-carboxylate)

Methyl 1-ethylpiperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 1-ethylpiperidine-4-carboxylate
- METHYL 1-ETHYL-4-PIPERIDINECARBOXYLATE
- 1-Aethyl-piperidin-4-carbonsaeure-methylester
- 1-ethyl-piperidine-4-carboxylic acid methyl ester
- N-Ethyl-4-ethyl Piperidinelarboxylate
- DTXSID40630840
- 99065-42-6
- Methyl1-ethylpiperidine-4-carboxylate
- SCHEMBL10516690
- AKOS009072085
- SB41948
- FT-0692579
-
- インチ: InChI=1S/C9H17NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h8H,3-7H2,1-2H3
- InChIKey: AYLUKTKPNDSZBS-UHFFFAOYSA-N
- SMILES: CCN1CCC(CC1)C(=O)OC
計算された属性
- 精确分子量: 171.12600
- 同位素质量: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 0.991
- Boiling Point: 211.4°C at 760 mmHg
- フラッシュポイント: 74.2°C
- Refractive Index: 1.455
- PSA: 29.54000
- LogP: 0.82920
Methyl 1-ethylpiperidine-4-carboxylate Security Information
Methyl 1-ethylpiperidine-4-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Methyl 1-ethylpiperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750991-5g |
Methyl 1-ethylpiperidine-4-carboxylate |
99065-42-6 | 98% | 5g |
¥3192.00 | 2024-04-23 | |
Alichem | A129006779-10g |
Methyl 1-ethylpiperidine-4-carboxylate |
99065-42-6 | 95% | 10g |
$483.00 | 2023-08-31 | |
Chemenu | CM179764-5g |
methyl 1-ethylpiperidine-4-carboxylate |
99065-42-6 | 95% | 5g |
$*** | 2023-04-18 | |
Crysdot LLC | CD11000700-5g |
Methyl 1-ethylpiperidine-4-carboxylate |
99065-42-6 | 95+% | 5g |
$353 | 2024-07-19 | |
Chemenu | CM179764-5g |
methyl 1-ethylpiperidine-4-carboxylate |
99065-42-6 | 95% | 5g |
$333 | 2021-08-05 | |
Chemenu | CM179764-10g |
methyl 1-ethylpiperidine-4-carboxylate |
99065-42-6 | 95% | 10g |
$533 | 2021-08-05 | |
Crysdot LLC | CD11000700-10g |
Methyl 1-ethylpiperidine-4-carboxylate |
99065-42-6 | 95+% | 10g |
$564 | 2024-07-19 |
Methyl 1-ethylpiperidine-4-carboxylate 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Methyl 1-ethylpiperidine-4-carboxylateに関する追加情報
Research Briefing on Methyl 1-ethylpiperidine-4-carboxylate (CAS: 99065-42-6) in Chemical Biology and Pharmaceutical Applications
Methyl 1-ethylpiperidine-4-carboxylate (CAS: 99065-42-6) is a piperidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates targeting neurological disorders, inflammation, and infectious diseases. Recent studies have explored its role in modulating specific biological pathways, highlighting its potential as a scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of Methyl 1-ethylpiperidine-4-carboxylate to enhance its binding affinity to sigma-1 receptors, which are implicated in neuropathic pain and neurodegenerative diseases. The researchers employed molecular docking simulations and in vitro assays to demonstrate that derivatives of this compound exhibit promising selectivity and efficacy, paving the way for further preclinical evaluations.
In addition to its neurological applications, Methyl 1-ethylpiperidine-4-carboxylate has been explored as a building block for antimicrobial agents. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported its incorporation into novel quaternary ammonium compounds, which showed potent activity against multidrug-resistant bacterial strains. The study emphasized the compound's role in improving membrane permeability and reducing efflux pump-mediated resistance, a critical challenge in antibiotic development.
From a synthetic chemistry perspective, advancements in catalytic methods have streamlined the production of Methyl 1-ethylpiperidine-4-carboxylate. A 2024 Organic Process Research & Development article detailed a green chemistry approach using heterogeneous catalysis, achieving higher yields (85–90%) and reduced environmental impact compared to traditional methods. This progress addresses scalability challenges for industrial applications.
Ongoing clinical trials (Phase I/II) are evaluating Methyl 1-ethylpiperidine-4-carboxylate-derived prodrugs for Parkinson's disease therapy, with preliminary data suggesting improved blood-brain barrier penetration. However, researchers caution that metabolic stability remains a key optimization parameter, as noted in a 2024 ACS Pharmacology & Translational Science review.
In conclusion, Methyl 1-ethylpiperidine-4-carboxylate (99065-42-6) represents a multifaceted tool in modern drug discovery, with emerging applications spanning CNS disorders, anti-infectives, and sustainable synthesis. Future research directions include structure-activity relationship studies of novel derivatives and investigations into its potential as a chiral auxiliary in asymmetric synthesis.
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